molecular formula C23H29NO4 B1234086 Propiverine N-oxide CAS No. 111071-96-6

Propiverine N-oxide

Cat. No.: B1234086
CAS No.: 111071-96-6
M. Wt: 383.5 g/mol
InChI Key: UCEROFWFVDOVSQ-UHFFFAOYSA-N
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Preparation Methods

Propiverine N-oxide is synthesized through the biotransformation of propiverine in the body. After oral administration, propiverine undergoes extensive metabolism, resulting in the formation of several active metabolites, including this compound . The synthetic route involves the oxidation of the nitrogen atom in the piperidine ring of propiverine.

Chemical Reactions Analysis

Propiverine N-oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction leading to the formation of this compound from propiverine.

    Reduction: this compound can potentially be reduced back to propiverine under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the ester and piperidine moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are propiverine and its other metabolites .

Properties

IUPAC Name

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEROFWFVDOVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911982
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111071-96-6
Record name Propiverine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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